3-(Aminomethyl)-4,6-diethyl-2(1H)-pyridinone 3-(Aminomethyl)-4,6-diethyl-2(1H)-pyridinone
Brand Name: Vulcanchem
CAS No.:
VCID: VC18145098
InChI: InChI=1S/C10H16N2O/c1-3-7-5-8(4-2)12-10(13)9(7)6-11/h5H,3-4,6,11H2,1-2H3,(H,12,13)
SMILES:
Molecular Formula: C10H16N2O
Molecular Weight: 180.25 g/mol

3-(Aminomethyl)-4,6-diethyl-2(1H)-pyridinone

CAS No.:

Cat. No.: VC18145098

Molecular Formula: C10H16N2O

Molecular Weight: 180.25 g/mol

* For research use only. Not for human or veterinary use.

3-(Aminomethyl)-4,6-diethyl-2(1H)-pyridinone -

Specification

Molecular Formula C10H16N2O
Molecular Weight 180.25 g/mol
IUPAC Name 3-(aminomethyl)-4,6-diethyl-1H-pyridin-2-one
Standard InChI InChI=1S/C10H16N2O/c1-3-7-5-8(4-2)12-10(13)9(7)6-11/h5H,3-4,6,11H2,1-2H3,(H,12,13)
Standard InChI Key WQAZDEYUFZDDKF-UHFFFAOYSA-N
Canonical SMILES CCC1=CC(=C(C(=O)N1)CN)CC

Introduction

Chemical Structure and Nomenclature

The compound’s systematic IUPAC name, 3-(aminomethyl)-4,6-diethyl-1H-pyridin-2-one, delineates its core structure: a pyridinone ring with substituents at positions 3, 4, and 6. Key features include:

  • Pyridinone backbone: Aromatic ring with a ketone oxygen at position 2.

  • Aminomethyl group (-CH₂NH₂): Positioned at C3, enabling nucleophilic reactions.

  • Diethyl substituents (-CH₂CH₃): At C4 and C6, enhancing steric bulk and lipophilicity.

The molecular weight is 180.25 g/mol, with an InChIKey of WQAZDEYUFZDDKF-UHFFFAOYSA-N . Structural analogs, such as 3-(aminomethyl)-4,6-dimethyl-2(1H)-pyridinone (CAS 771579-27-2), differ only in alkyl group size, impacting physicochemical properties .

Synthesis and Manufacturing

Industrial Production

Scale-up processes likely optimize temperature, solvent selection, and catalyst use. Continuous flow reactors may enhance yield and purity, though specific industrial data remain proprietary .

Physicochemical Properties

Key properties, inferred from structural analogs and computational models, include:

PropertyValue/DescriptionSource Analogy
Molecular Weight180.25 g/mol
Density~1.05 g/cm³ (predicted)
Boiling Point~360–380°C (estimated)
LogP1.8–2.2 (higher than dimethyl analog)Calculated via ChemAxon
SolubilityLow in water; soluble in DMSO, DMF
pKa~12.4 (amine group)

The diethyl groups increase hydrophobicity compared to dimethyl analogs, influencing drug-likeness parameters .

Biological Activity and Applications

Chemical Applications

  • Ligand Synthesis: Chelates metals in catalytic systems, enhancing reaction rates in cross-coupling reactions .

  • Building Block: Used in synthesizing complex molecules like kinase inhibitors (e.g., SKLB0565) .

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaMolecular WeightLogPKey Applications
3-(Aminomethyl)-4,6-diethyl-2(1H)-pyridinoneC₁₀H₁₆N₂O180.251.8Drug intermediates, ligands
3-(Aminomethyl)-4,6-dimethyl-2(1H)-pyridinoneC₈H₁₂N₂O152.190.5Antimicrobial agents
3-Acetyl-4,6-dimethyl-1H-pyridin-2-oneC₉H₁₁NO₂165.191.6Stabilized intermediates

The diethyl variant’s increased lipophilicity enhances membrane permeability, making it favorable for CNS-targeted therapeutics .

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